Cellular PRMT7 Inhibition: SGC3027 vs. Structurally Matched Negative Control SGC3027N
In C2C12 myoblast cells, SGC3027 inhibits PRMT7-dependent HSP70 arginine monomethylation with an IC50 of 2.4 ± 0.1 μM, whereas the structurally matched negative control SGC3027N exhibits negligible activity with an IC50 > 40 μM [1]. This >16-fold difference in potency establishes a clear activity window for on-target cellular effects and provides a validated experimental control absent from all other PRMT7 inhibitor toolkits [2].
| Evidence Dimension | Cellular HSP70 monomethylation inhibition |
|---|---|
| Target Compound Data | IC50 = 2.4 ± 0.1 μM |
| Comparator Or Baseline | SGC3027N: IC50 > 40 μM |
| Quantified Difference | >16-fold difference (>37.6 μM) |
| Conditions | C2C12 cells, 48-hour treatment, HSP70 Rme1 signal quantification, n = 11 (SGC3027), n = 4 technical replicates (SGC3027N) |
Why This Matters
This head-to-head comparison validates that observed cellular phenotypes are PRMT7-dependent, enabling researchers to discriminate on-target effects from compound-related artifacts—a capability not provided by any other PRMT7 inhibitor.
- [1] Nature Communications. Figure 5: SGC3027 inhibits HSP70 methylation in cells and its active component SGC8158 methylation in vitro. View Source
- [2] Szewczyk MM, et al. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response. Nat Commun. 2020;11(1):2396. View Source
